2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide is a complex organic compound characterized by its unique structural features and potential applications in pharmaceutical research. The compound belongs to the class of isoindole derivatives, which are known for their biological activities and utility in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 312.33 g/mol.
This compound can be sourced from various chemical suppliers and is often used in research settings, particularly in studies related to drug development and toxicology. Its CAS number is 303122-32-9, which aids in its identification across chemical databases.
The compound is classified under the category of pharmaceutical intermediates and research chemicals. It is particularly relevant in the context of developing new therapeutic agents due to its structural similarity to known bioactive molecules.
The synthesis of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide typically involves multi-step organic reactions. A common method includes the condensation of appropriate isoindole derivatives with propionamide derivatives, followed by oxidation and functional group modifications.
The molecular structure of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide features a central isoindole moiety with dioxo groups at positions 1 and 3. The methoxyphenyl group at the nitrogen position enhances its lipophilicity and potential biological activity.
CC(=O)N(c1cccc(c1)OC)c2c(=O)n(c(=O)c2)C
.The compound can participate in various chemical reactions typical for amides and isoindole derivatives:
The reactivity of this compound is influenced by the electron-withdrawing nature of the dioxo groups and the electron-donating properties of the methoxy group, which modulate its electrophilic character.
The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide in biological systems is not fully characterized but is hypothesized to involve interactions with specific receptors or enzymes within cellular pathways.
Research indicates that compounds with similar structures may exhibit activity by modulating neurotransmitter systems or inhibiting specific enzymes involved in metabolic processes, potentially leading to therapeutic effects such as anti-inflammatory or analgesic properties.
The primary applications of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide include:
This compound exemplifies the intricate relationship between structure and function in medicinal chemistry, highlighting its potential as a lead compound for future drug discovery efforts.
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: